![molecular formula C19H15FN4OS B2503186 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-79-5](/img/structure/B2503186.png)
6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential biological activities. Research has shown that derivatives of this class can exhibit significant antiproliferative activity against various cancer cell lines , as well as anxiolytic activity . These compounds are also of interest in the field of agriculture for their potential use as agrochemicals .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions starting from various phenyl or heteroaryl compounds. For instance, the synthesis of 3,6-diaryl derivatives has been reported to involve the replacement of a vinylogous CA-4 linker with a rigid [1,2,4]triazolo[4,3-b]pyridazine scaffold . Another study reported the synthesis of 6-(substituted-phenyl) derivatives, which showed anxiolytic activity . The synthesis process often includes the use of reagents such as chloroamine T and various catalysts in solvents like ethanol or dichloromethane .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by the presence of a triazolo-pyridazine scaffold, which provides a rigid framework that can influence biological activity. X-ray crystallography has been used to confirm the 3D structure of these compounds, revealing intermolecular hydrogen bond interactions such as C-H…F and C-H…N types . Density functional theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, have been performed to compare computational and experimental results, providing insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be influenced by the substituents on the aromatic rings. These compounds have been shown to interact with biological targets such as tubulin, where they can inhibit polymerization and disrupt microtubule dynamics, leading to cell cycle arrest . Additionally, some derivatives have been found to inhibit [3H]diazepam binding, suggesting interactions with GABAergic neurotransmission .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are determined by their molecular structure and substituents. These properties include solubility, melting points, and stability, which are important for their potential therapeutic applications. The presence of halogen atoms like chlorine and fluorine can affect the lipophilicity and thus the pharmacokinetic profile of these compounds . The HOMO-LUMO energy gap and global reactivity descriptors obtained from DFT calculations can provide additional information on the chemical stability and reactivity of these molecules .
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of triazole pyridazine derivatives, including those with functionalities similar to "6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine," have been explored in various studies. These compounds demonstrate significant biological properties, such as anti-tumor and anti-inflammatory activity. For instance, a study by Sallam et al. (2021) synthesized and characterized pyridazine derivatives through NMR, IR, and mass spectral studies, further confirmed by X-ray diffraction. Their research also involved DFT calculations to compare theoretical and experimental results, highlighting the compounds' HOMO-LUMO energy levels and other quantum chemical parameters (Sallam et al., 2021).
Biological Activities
A wide range of biological activities has been reported for triazole pyridazine derivatives. Hanif et al. (2012) conducted urease inhibition, antioxidant, and antibacterial studies on a series of triazole thiones, demonstrating potent activities in these domains (Hanif et al., 2012). Similarly, Anusevičius et al. (2015) synthesized derivatives containing azole, diazole, and other heterocyclic fragments, finding moderate antibacterial and antioxidant activities against various microorganisms (Anusevičius et al., 2015).
Antitumor Activity
The antitumor potential of triazole pyridazine derivatives has also been evaluated, with some compounds showing promising activity against a range of cancer cell lines. Yanchenko et al. (2020) synthesized derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and assessed their antitumor activity in vitro, revealing significant efficacy against various types of cancer cells, thereby highlighting their potential as core structures for new anticancer agents (Yanchenko et al., 2020).
将来の方向性
特性
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHEODTDCQBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

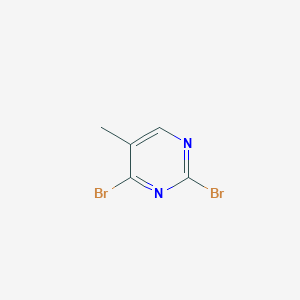
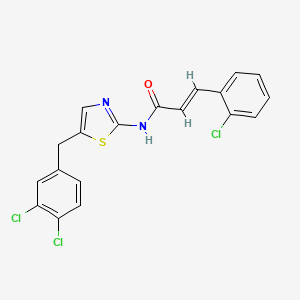
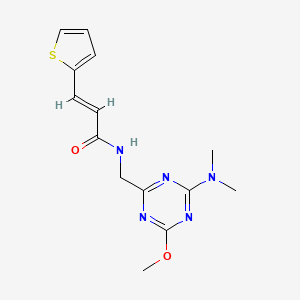
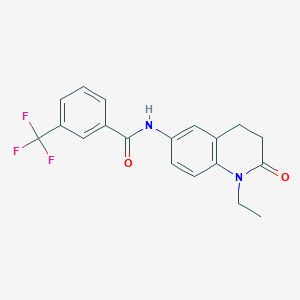
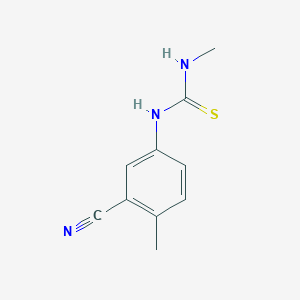

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)
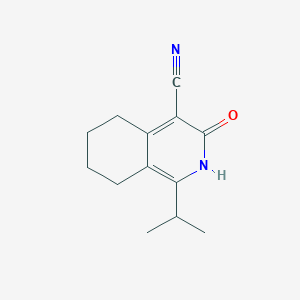

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)